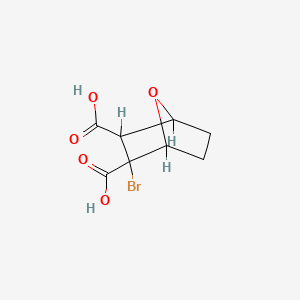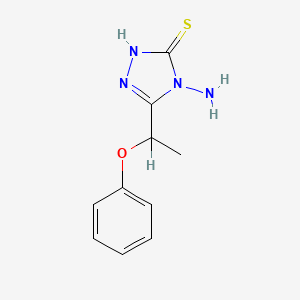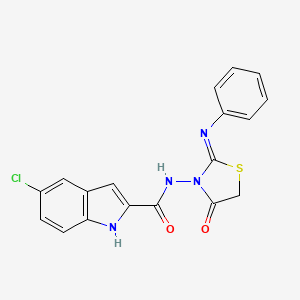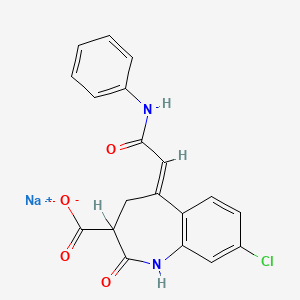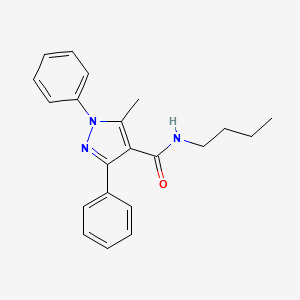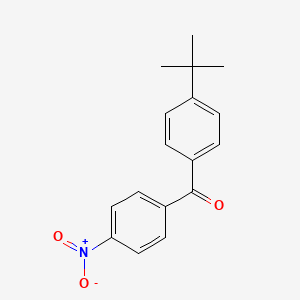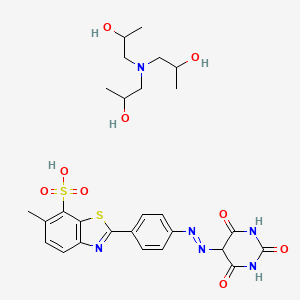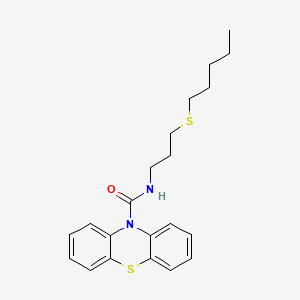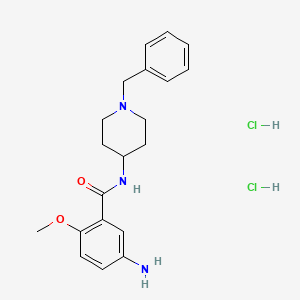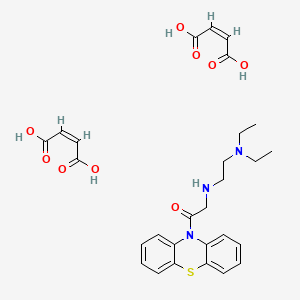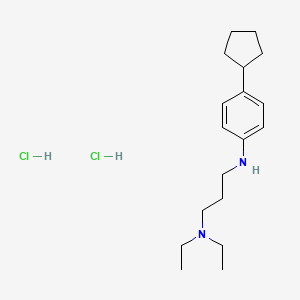
Glyoxyloyl carbocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxyloyl carbocysteine is a chemical compound with the molecular formula C₇H₉NO₆S. It is known for its applications in the cosmetic industry, particularly in hair-straightening products. The compound is derived from the reaction of glyoxylic acid with cysteine, an amino acid. This compound is valued for its ability to modify the structure of hair, making it smoother and more manageable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyoxyloyl carbocysteine is synthesized by reacting glyoxylic acid with cysteine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product. The reaction can be represented as follows:
Glyoxylic Acid+Cysteine→Glyoxyloyl Carbocysteine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glyoxylic acid and cysteine are mixed in precise stoichiometric ratios. The reaction is carried out at a controlled temperature and pH to maximize yield and purity. The product is then purified through filtration and crystallization processes to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxyloyl carbocysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where the glyoxyloyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the glyoxyloyl group.
Applications De Recherche Scientifique
Glyoxyloyl carbocysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases due to its mucolytic properties.
Industry: this compound is widely used in the cosmetic industry, especially in hair care products for its hair-smoothing and straightening properties
Mécanisme D'action
The mechanism of action of glyoxyloyl carbocysteine involves its interaction with the keratin in hair. The compound forms cross-links with the keratin proteins, altering the hair’s structure and making it smoother and more manageable. This process is facilitated by the heat applied during hair treatments, which helps to break and reform the disulfide bonds in the hair .
Comparaison Avec Des Composés Similaires
Carbocysteine: A mucolytic agent used in the treatment of respiratory conditions.
N-acetylcysteine: Another mucolytic with antioxidant properties.
Erdosteine: A mucolytic and antioxidant agent used in chronic obstructive pulmonary disease.
Comparison: Glyoxyloyl carbocysteine is unique in its application in the cosmetic industry, particularly for hair treatments. Unlike carbocysteine and N-acetylcysteine, which are primarily used for their mucolytic properties in medical treatments, this compound is valued for its ability to modify hair structure. Erdosteine, while also a mucolytic, does not have the same cosmetic applications as this compound .
Propriétés
Numéro CAS |
1268868-51-4 |
|---|---|
Formule moléculaire |
C7H9NO6S |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid |
InChI |
InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
Clé InChI |
GEPLANMDLRORQN-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O |
SMILES canonique |
C(C(C(=O)O)NC(=O)C=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


